molecular formula C8H19NO2 B12927709 1,1'-Azanediylbis(butan-1-ol) CAS No. 112316-23-1

1,1'-Azanediylbis(butan-1-ol)

Cat. No.: B12927709
CAS No.: 112316-23-1
M. Wt: 161.24 g/mol
InChI Key: FXUHVDMEVGQTQM-UHFFFAOYSA-N
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Description

1,1'-Azanediylbis(butan-1-ol) is a diol derivative featuring a central azanediyl (NH) group bridging two butan-1-ol units.

Properties

CAS No.

112316-23-1

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

1-(1-hydroxybutylamino)butan-1-ol

InChI

InChI=1S/C8H19NO2/c1-3-5-7(10)9-8(11)6-4-2/h7-11H,3-6H2,1-2H3

InChI Key

FXUHVDMEVGQTQM-UHFFFAOYSA-N

Canonical SMILES

CCCC(NC(CCC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Azanediylbis(butan-1-ol) can be synthesized through the reaction of 1-butanol with ammonia or an amine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the azanediyl linkage.

Industrial Production Methods: In industrial settings, the production of 1,1’-Azanediylbis(butan-1-ol) involves the use of large-scale reactors where 1-butanol and ammonia are combined under high pressure and temperature. The reaction is monitored to ensure the complete conversion of the reactants to the desired product. The compound is then purified through distillation or other separation techniques to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Azanediylbis(butan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Butanal or butanoic acid.

    Reduction: Butylamine or other amine derivatives.

    Substitution: Butyl chloride or butyl bromide.

Scientific Research Applications

1,1’-Azanediylbis(butan-1-ol) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Azanediylbis(butan-1-ol) involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the azanediyl linkage can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Chain-Length Effects

Key structural analogs include:

Compound Name Molecular Formula Chain Length Functional Groups Key Applications/References
1,1'-Azanediylbis(butan-1-ol) C₈H₁₉NO₂ C4 (butyl) Primary alcohol, secondary amine Hypothesized use in ligands
3,3'-Azanediylbis(propan-1-ol) C₆H₁₅NO₂ C3 (propyl) Primary alcohol, secondary amine Research chemical (no specific use)
2,2'-Azanediylbis(1-(6-fluorochroman-2-yl)ethanol) C₂₀H₂₂F₂N₂O₂ C2 (ethyl) Secondary alcohol, aromatic ring Pharmaceutical intermediate
  • Chain Length : The butyl chains in 1,1'-Azanediylbis(butan-1-ol) likely confer higher hydrophobicity and boiling points compared to shorter-chain analogs like 3,3'-Azanediylbis(propan-1-ol).
  • Functional Groups : The primary alcohol groups enhance solubility in polar solvents, while the amine group enables coordination with metal ions (e.g., Cu²⁺ in sensor applications, as seen in analogous azanediylbis compounds ).

Hazard Profiles

While direct safety data for 1,1'-Azanediylbis(butan-1-ol) are unavailable, its structural components provide insights:

  • Butan-1-ol: Classified under Category 3 for narcotic effects and respiratory tract irritation . Occupational exposure limits (OELs) for butan-1-ol vary regionally (e.g., 150 mg/m³ in Denmark, 75 mg/m³ in Norway) .
  • Amine Group: Secondary amines can exhibit toxicity or reactivity, but specific data are lacking.

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